molecular formula C29H52N6O9 B1208423 Pimelautide

Pimelautide

Cat. No.: B1208423
M. Wt: 628.8 g/mol
InChI Key: BGGBQBAMDUCKFN-UHFFFAOYSA-N
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Description

Pimelautide (CAS 78512-63-7), with the molecular formula C29H52N6O9, is a synthetic lipopeptide initially investigated for its immunostimulant properties. It was designed as a built-in adjuvant in vaccine formulations, enhancing immune responses to linked peptides.

Computational analyses identified its binding to both apo (PDB 6M03) and holo (PDB 6LU7) forms of Mpro, with a docking affinity of −6 kcal/mol and covalent interaction with the catalytic Threonine 111 residue . Molecular dynamics (MD) simulations further validated its stable binding, with an average MM/GBSA score of 70.0 kcal/mol, comparable to clinical antivirals like Ritonavir and Lopinavir .

Properties

Molecular Formula

C29H52N6O9

Molecular Weight

628.8 g/mol

IUPAC Name

7-amino-6-[(2-aminoacetyl)amino]-2-[[4-carboxy-4-[2-(dodecanoylamino)propanoylamino]butanoyl]amino]-7-oxoheptanoic acid

InChI

InChI=1S/C29H52N6O9/c1-3-4-5-6-7-8-9-10-11-15-23(36)32-19(2)27(40)35-22(29(43)44)16-17-24(37)34-21(28(41)42)14-12-13-20(26(31)39)33-25(38)18-30/h19-22H,3-18,30H2,1-2H3,(H2,31,39)(H,32,36)(H,33,38)(H,34,37)(H,35,40)(H,41,42)(H,43,44)

InChI Key

BGGBQBAMDUCKFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)N)NC(=O)CN)C(=O)O)C(=O)O

Synonyms

lauroyl-Ala-gamma-Glu-LL-A2pmNH2-Gly
N(2)-(N-(N-lauroyl-alanyl)-gamma-glutamyl)-N(6)-glycyl-2,6-diaminopimelanic acid
pimelautide
pimelautide, (R*,R*)-DL-lysine
RP 44.102
RP 44102
RP-44102

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pimelautide is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the lipopeptide chain. The key steps include:

    Coupling of Lauroyl-L-alanine: Lauroyl chloride is reacted with L-alanine in the presence of a base to form lauroyl-L-alanine.

    Formation of Gamma-D-glutamic Acid Derivative: Gamma-D-glutamic acid is protected and then coupled with lauroyl-L-alanine using a coupling reagent such as dicyclohexylcarbodiimide.

    Addition of 2,6-Diaminopimelic Acid Amide: The protected gamma-D-glutamic acid derivative is coupled with 2,6-diaminopimelic acid amide.

    Final Coupling with Glycine: The final step involves the coupling of the intermediate with glycine to form the complete lipopeptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity. Techniques such as high-performance liquid chromatography and mass spectrometry are used for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

Pimelautide undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the lauroyl moiety.

    Reduction: Reduction reactions can occur at the peptide bonds.

    Substitution: Substitution reactions can take place at the amino acid residues.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Scientific Research Applications

Pimelautide has a wide range of scientific research applications, including:

Mechanism of Action

Pimelautide exerts its effects by modulating the immune system. It activates macrophages, polymorphonuclear leukocytes, T-lymphocytes, and natural killer cells. This activation enhances delayed-type hypersensitivity reactions, antibody production, and resistance to bacterial infections. The compound also protects against hepatotoxicity by decreasing the amount of hepatic microsomal cytochrome P-450 and reducing lipid peroxidation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Pimelautide belongs to a class of protease inhibitors and immunomodulators. Key comparators include:

Compound Primary Indication/Target Molecular Formula Key Interaction Mechanism MM/GBSA Score (kcal/mol)
This compound SARS-CoV-2 Mpro / Immunoadjuvant C29H52N6O9 Covalent binding to Thr111 (PDB 6M03) 70.0
Rotigaptide SARS-CoV-2 Mpro / Gap junction C31H49N7O8 Reversible inhibition at Mpro active site 70.0
Telinavir HIV-1 Protease C38H50N6O5S Competitive inhibition of catalytic aspartates 70.0
Ritonavir HIV-1/SARS-CoV-2 Protease C37H48N6O5S2 Non-covalent binding to Mpro subsites 70.0
Trimexautide Immunoadjuvant (CTL induction) Not disclosed Enhances MHC-I antigen presentation N/A

Mechanistic and Efficacy Differences

  • Binding Affinity and Specificity: While this compound and Ritonavir share similar MM/GBSA scores (70.0 kcal/mol), this compound’s covalent interaction with Thr111 distinguishes it from non-covalent binders like Ritonavir .
  • Immunomodulation vs. Direct Antiviral Action: Unlike Telinavir and Ritonavir (pure antivirals), this compound’s dual role as an immunoadjuvant and protease inhibitor may offer synergistic benefits in vaccine-adjuvant therapies . However, its CTL response induction is weaker than Trimexautide’s, highlighting structure-activity divergences in lipidated peptides .
  • Pharmacokinetics : this compound is administered orally, like most comparators, but its large molecular weight (~652.8 g/mol ) may limit bioavailability compared to smaller molecules like Lopinavir (628.8 g/mol ) .

Research Findings and Clinical Relevance

  • COVID-19 Protease Inhibition : In a virtual screening of 7,922 compounds, this compound ranked among the top eight Mpro inhibitors, maintaining stable interactions during 500-ns MD simulations . However, its median MM/GBSA score (third quartile: <70.0 kcal/mol) trailed Lopinavir, indicating marginally lower binding stability .
  • Adjuvant Applications : this compound’s ability to enhance antibody responses to co-administered antigens (e.g., HIV-1 V3 peptide) positions it as a candidate for epitope-focused vaccines, though its utility in T-cell activation remains inferior to Trimexautide .

Table 1: Comparative Binding Metrics for SARS-CoV-2 Targets

Compound Target Protein Docking Affinity (kcal/mol) Interaction Residues Simulation Stability
This compound Mpro (6M03) −6.0 Thr111, His41, Cys145 Stable (100–500 ns)
Rotigaptide Mpro (6LU7) −7.2 Glu166, Asn142, His163 Stable (100 ns)
Ritonavir Mpro (6LU7) −8.1 Phe140, Leu141, Asn142 Stable (500 ns)

Table 2: Functional Comparison in Immunomodulation

Compound Antibody Response CTL Response Clinical Stage
This compound High Low Preclinical
Trimexautide Moderate High Preclinical
Ritonavir N/A N/A Approved (HIV)

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